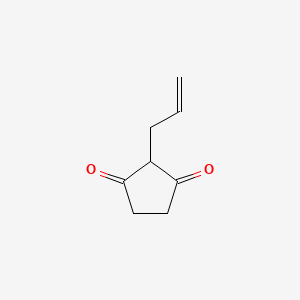

1,3-Cyclopentanedione, 2-(2-propenyl)-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1,3-Ciclopentadiona, 2-(2-propenil)- es un compuesto orgánico con la fórmula molecular C8H10O2 y un peso molecular de 138.16 g/mol Este compuesto es un derivado de la ciclopentadiona, donde uno de los átomos de hidrógeno es reemplazado por un grupo 2-propenil

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

1,3-Ciclopentadiona, 2-(2-propenil)- se puede sintetizar a través de varias rutas sintéticas. Un método común involucra la alquilación de 1,3-ciclopentadiona con un haluro de alilo apropiado en condiciones básicas. La reacción generalmente procede de la siguiente manera:

Materiales de partida: 1,3-Ciclopentadiona y bromuro de alilo.

Condiciones de reacción: La reacción se lleva a cabo en presencia de una base como carbonato de potasio (K2CO3) en un disolvente aprótico como la dimetilformamida (DMF) a temperaturas elevadas.

Procedimiento: La mezcla se agita y calienta para promover la reacción de alquilación, lo que resulta en la formación de 1,3-Ciclopentadiona, 2-(2-propenil)-.

Métodos de producción industrial

Los métodos de producción industrial para 1,3-Ciclopentadiona, 2-(2-propenil)- pueden implicar rutas sintéticas similares pero a mayor escala. El uso de reactores de flujo continuo y condiciones de reacción optimizadas pueden mejorar la eficiencia y el rendimiento del compuesto. Además, se emplean técnicas de purificación como la destilación y la recristalización para obtener el producto deseado con alta pureza.

Análisis De Reacciones Químicas

Tipos de reacciones

1,3-Ciclopentadiona, 2-(2-propenil)- experimenta varias reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar para formar las diketonas o ácidos carboxílicos correspondientes utilizando agentes oxidantes como el permanganato de potasio (KMnO4) o el trióxido de cromo (CrO3).

Reducción: La reducción del compuesto puede producir alcoholes o alcanos, típicamente utilizando agentes reductores como el borohidruro de sodio (NaBH4) o el hidruro de litio y aluminio (LiAlH4).

Sustitución: El grupo propenil puede sufrir reacciones de sustitución con nucleófilos, lo que lleva a la formación de varios derivados sustituidos.

Reactivos y condiciones comunes

Oxidación: Permanganato de potasio (KMnO4) en medio acuoso o ácido.

Reducción: Borohidruro de sodio (NaBH4) en metanol o etanol.

Sustitución: Nucleófilos como aminas o tioles en presencia de una base.

Productos principales

Oxidación: Formación de diketonas o ácidos carboxílicos.

Reducción: Formación de alcoholes o alcanos.

Sustitución: Formación de derivados sustituidos con varios grupos funcionales.

Aplicaciones Científicas De Investigación

1,3-Ciclopentadiona, 2-(2-propenil)- tiene varias aplicaciones de investigación científica, que incluyen:

Química: Utilizado como bloque de construcción en la síntesis orgánica para la preparación de moléculas complejas e intermediarios.

Biología: Investigado por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.

Medicina: Explorado por sus posibles aplicaciones terapéuticas, particularmente en el descubrimiento y desarrollo de fármacos.

Industria: Utilizado en la producción de productos químicos y materiales especiales con propiedades específicas.

Mecanismo De Acción

El mecanismo de acción de 1,3-Ciclopentadiona, 2-(2-propenil)- involucra su interacción con objetivos moleculares y vías. El compuesto puede sufrir varias transformaciones químicas, lo que lleva a la formación de intermediarios reactivos que interactúan con moléculas biológicas. Estas interacciones pueden resultar en la modulación de actividades enzimáticas, la inhibición del crecimiento microbiano o la inducción de muerte celular en las células cancerosas. Los objetivos moleculares y las vías específicas involucradas dependen del contexto de su aplicación y la naturaleza del sistema biológico.

Comparación Con Compuestos Similares

Compuestos similares

1,2-Ciclopentadiona: Un isómero de 1,3-Ciclopentadiona con los grupos carbonilo en las posiciones 1 y 2.

2-Alil-1,3-ciclopentadiona: Un compuesto similar con un grupo alilo en la posición 2.

Ciclopentano-1,3-diona: El compuesto padre sin ningún sustituyente.

Singularidad

1,3-Ciclopentadiona, 2-(2-propenil)- es único debido a la presencia del grupo propenil, que confiere reactividad química y posibles actividades biológicas distintas. Esta característica estructural lo diferencia de otros derivados de la ciclopentadiona y contribuye a sus aplicaciones específicas en investigación e industria.

Actividad Biológica

1,3-Cyclopentanedione, 2-(2-propenyl)- is an organic compound featuring a cyclopentanedione framework with a propenyl substituent. Its molecular formula is C7H8O2, and it has a molecular weight of approximately 150.16 g/mol. The compound possesses two carbonyl groups (ketones) at the 1 and 3 positions of the cyclopentane ring, which contribute to its reactivity and potential biological applications. This article provides a detailed overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of 1,3-Cyclopentanedione, 2-(2-propenyl)- can be achieved through various methods, including:

- Condensation Reactions : Utilizing cyclopentanedione as a starting material with propenyl derivatives.

- Electrophilic Aromatic Substitution : Involving electrophiles that can react with the double bond in the propenyl group.

The biological activity of 1,3-Cyclopentanedione, 2-(2-propenyl)- is primarily attributed to its reactive carbonyl groups. These groups can participate in nucleophilic and electrophilic reactions, influencing various biological processes.

- Antimicrobial Properties : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial activity against various pathogens. For instance, related diketones have shown efficacy against fungi and bacteria by disrupting cellular membranes and metabolic pathways .

- Antifungal Activity : Research indicates that diketones can inhibit ergosterol biosynthesis in fungal cells, particularly targeting lanosterol 14α-demethylase (CYP51), essential for fungal cell membrane integrity .

Case Studies

- Antifungal Efficacy : A study on related compounds demonstrated significant antifungal activity against Candida species, with Minimum Inhibitory Concentration (MIC) values ranging from 1.25% to 2.5% w/v . This suggests that 1,3-Cyclopentanedione, 2-(2-propenyl)- may similarly inhibit fungal growth.

- Antimicrobial Mechanisms : Research on structurally similar compounds revealed that they could alter membrane permeability and disrupt metabolic processes in bacteria . The presence of carbonyl groups enhances their ability to interact with microbial cell components.

Comparative Analysis

The following table summarizes the structural features and biological activities of compounds related to 1,3-Cyclopentanedione, 2-(2-propenyl)-:

| Compound Name | Structure Type | Key Features | Biological Activity |

|---|---|---|---|

| 1,3-Cyclopentanedione | Diketone | Contains two ketone groups | Moderate antimicrobial properties |

| 2-Methyl-1,3-cyclopentanedione | Methyl-substituted diketone | Similar reactivity but with a methyl group | Enhanced antifungal activity |

| Cyclopentene-1,3-dione | Diene | Contains double bonds | Limited biological activity |

| 2-Phenyl-1,3-cyclopentanedione | Aromatic-substituted diketone | Incorporates an aromatic ring | Stronger antimicrobial effects |

Propiedades

Número CAS |

67136-10-1 |

|---|---|

Fórmula molecular |

C8H10O2 |

Peso molecular |

138.16 g/mol |

Nombre IUPAC |

2-prop-2-enylcyclopentane-1,3-dione |

InChI |

InChI=1S/C8H10O2/c1-2-3-6-7(9)4-5-8(6)10/h2,6H,1,3-5H2 |

Clave InChI |

DMZQFYFIHVSEBA-UHFFFAOYSA-N |

SMILES canónico |

C=CCC1C(=O)CCC1=O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.